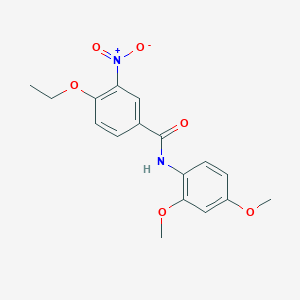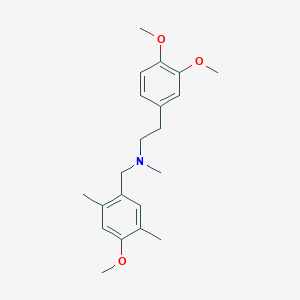
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPTU is a thiourea derivative that has been studied for its potential use as a chemical tool in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. DPTU has been found to have a variety of potential applications in scientific research, including as a fluorescent probe for detecting metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for cancer.
科学的研究の応用
DPTU has been studied for a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for detecting metal ions. DPTU has been found to selectively detect copper ions in aqueous solutions, making it a potentially useful tool for studying copper homeostasis in cells. DPTU has also been studied as a catalyst for organic reactions, including the synthesis of pyrazoles and benzimidazoles. Additionally, DPTU has shown potential as a therapeutic agent for cancer, with studies showing that it can induce apoptosis in cancer cells.
作用機序
The mechanism of action of DPTU is not fully understood, but it is thought to involve the formation of a complex between the compound and the metal ion being detected. This complex formation leads to a change in the fluorescence properties of DPTU, allowing for the detection of the metal ion. In terms of its potential use as a therapeutic agent for cancer, DPTU has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPTU has been found to have a low toxicity profile in vitro, making it a potentially safe tool for scientific research. In terms of its physiological effects, DPTU has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in cancer. Additionally, DPTU has been found to have anti-inflammatory effects, which may make it a useful tool for studying inflammatory processes in cells.
実験室実験の利点と制限
One of the main advantages of using DPTU in lab experiments is its high selectivity for detecting metal ions, which makes it a potentially useful tool for studying metal homeostasis in cells. Additionally, DPTU has a low toxicity profile, making it a safe tool for scientific research. However, one limitation of using DPTU is that it requires the use of organic solvents, which may limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on DPTU. One area of interest is the development of new fluorescent probes based on the structure of DPTU for detecting other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of DPTU as a therapeutic agent for cancer. Finally, there is potential for the development of new synthetic methods for DPTU that may improve its yield or purity.
合成法
The synthesis of DPTU involves the reaction of 4,6-dimethyl-2-pyridinylamine with 2-phenylethyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or column chromatography.
特性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-10-13(2)18-15(11-12)19-16(20)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAQDJILOYKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(2-phenylethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)